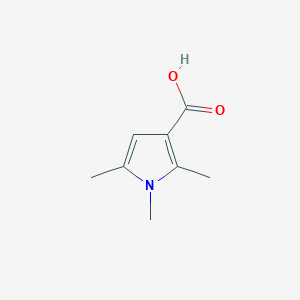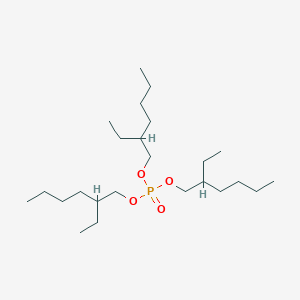
(3-トリメチルシリル-2-プロピニル)トリフェニルホスホニウムブロミド
概要
説明
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is a chemical compound with the empirical formula C24H26BrPSi and a molecular weight of 453.43 g/mol . It is commonly used as a reagent in organic synthesis, particularly in Wittig reactions, which are essential for forming carbon-carbon double bonds .
科学的研究の応用
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
作用機序
Target of Action
It is known to be a reactant in several chemical reactions, including horner-wadsworth-emmons olefination, aromatic ring umpolung, stereoselective wittig reaction, bromoetherification reactions, olefination of garner’s aldehyde, and regioselective wittig reaction .
Mode of Action
The compound interacts with its targets through various chemical reactions. For instance, in the Horner-Wadsworth-Emmons olefination, it participates in the formation of carbon-carbon double bonds . In the Wittig reaction, it is involved in the synthesis of alkenes from aldehydes or ketones .
Biochemical Pathways
Its role in various chemical reactions suggests that it may influence pathways related to the synthesis and modification of organic compounds .
Result of Action
The molecular and cellular effects of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide’s action would depend on the specific chemical reaction in which it is involved. For example, in the Wittig reaction, it contributes to the formation of alkenes .
Action Environment
The action, efficacy, and stability of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide can be influenced by various environmental factors. These may include the presence of other reactants, the pH, temperature, and solvent conditions of the reaction environment. It is also noted to be air sensitive and moisture sensitive .
生化学分析
Biochemical Properties
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide plays a significant role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. It interacts with various enzymes and proteins, facilitating reactions such as the Horner-Wadsworth-Emmons olefination and Wittig reactions . These interactions are crucial for the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. The compound’s ability to participate in these reactions highlights its importance in biochemical research and organic chemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas conditions and at room temperature . Exposure to air and moisture can lead to its degradation, affecting its efficacy in biochemical reactions. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, provided it is stored and handled correctly.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 3-bromo-1-trimethylsilyl-1-propyne . The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation and moisture interference . The reaction mixture is usually heated to facilitate the formation of the phosphonium salt, which is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to handle larger quantities .
化学反応の分析
Types of Reactions
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Solvents: Typically, organic solvents like dichloromethane and tetrahydrofuran are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .
類似化合物との比較
Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Phenyltriphenylphosphonium bromide
Uniqueness
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is unique due to its trimethylsilyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions requiring high selectivity and stability under various conditions .
特性
IUPAC Name |
triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26PSi.BrH/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,20H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSHVEOONSKWJF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrPSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369082 | |
| Record name | Triphenyl[3-(trimethylsilyl)prop-2-yn-1-yl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42134-49-6 | |
| Record name | Triphenyl[3-(trimethylsilyl)prop-2-yn-1-yl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


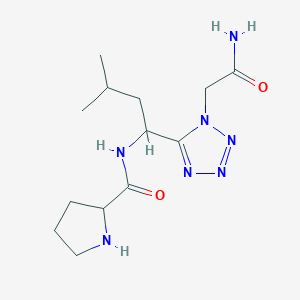
![6-Fluoroimidazo[1,2-b]pyridazine](/img/structure/B44439.png)
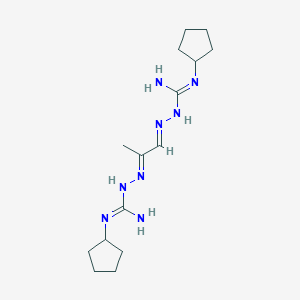
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)

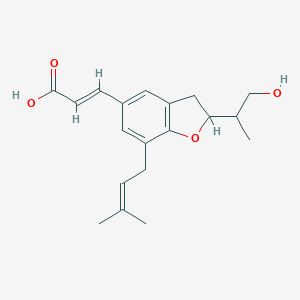

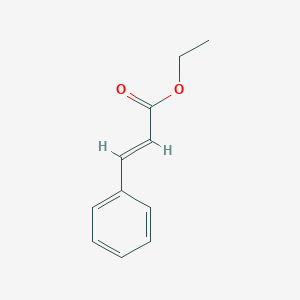
![3-[(2-amino-7h-purin-6-yl)oxy]propanenitrile](/img/structure/B44460.png)
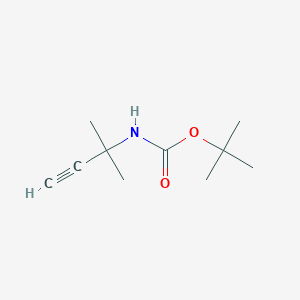
![methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B44465.png)
